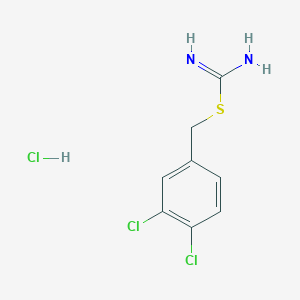
MreB 扰乱化合物 A22
描述
- A22盐酸盐,也称为MreB扰动化合物A22,是一种苄基异硫脲化合物。
- 它快速且可逆地与MreB的ATP结合位点相互作用。
- A22扰乱细菌细胞中正常的杆状形状形成,并抑制大肠杆菌(E. coli)中的染色体分配,最终抑制细菌生长 .
科学研究应用
化学: A22用作MreB聚合抑制剂,破坏细菌肌动蛋白细胞骨架。
生物学: 它有助于研究细胞形状调节和细菌分裂。
医学: A22作为抗生素佐剂,增强其他抗生素的效果。
工业: 它的应用可能扩展到抗菌涂层和生物膜预防。
作用机制
生化分析
Biochemical Properties
MreB Perturbing Compound A22 plays a crucial role in biochemical reactions by interacting with the ATP binding site of MreB rapidly and reversibly . MreB is an essential protein in bacteria that is involved in maintaining cell shape, polarity, and chromosome segregation. By binding to the ATP binding site of MreB, MreB Perturbing Compound A22 inhibits the polymerization of MreB, leading to the disruption of the bacterial cytoskeleton . This interaction prevents the normal rod shape formation of bacteria and inhibits chromosome partitioning, ultimately leading to growth inhibition .
Cellular Effects
MreB Perturbing Compound A22 has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts the actin cytoskeleton, leading to changes in cell shape and increased cell permeability . This compound also affects cell signaling pathways by altering the transport of molecules across the cell membrane. Additionally, MreB Perturbing Compound A22 influences gene expression by inhibiting the proper segregation of chromosomes during cell division . These cellular effects result in the inhibition of bacterial growth and the potential for increased susceptibility to antibiotics .
Molecular Mechanism
The molecular mechanism of MreB Perturbing Compound A22 involves its binding interactions with the ATP binding site of MreB . By inhibiting the polymerization of MreB, this compound disrupts the bacterial actin cytoskeleton, leading to changes in cell shape and function . The inhibition of MreB polymerization also affects the proper segregation of chromosomes, resulting in growth inhibition and altered gene expression . These molecular interactions highlight the importance of MreB Perturbing Compound A22 in studying bacterial cell biology and developing new antibacterial strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MreB Perturbing Compound A22 can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that MreB Perturbing Compound A22 remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for accurate results .
准备方法
- A22盐酸盐的合成路线包括3,4-二氯苄基异硫脲与盐酸的反应。
- 工业生产方法可能有所不同,但该化合物可以通过简单的化学反应合成。
化学反应分析
- A22经历各种反应,包括氧化、还原和取代。
- 这些反应中使用的常用试剂和条件特定于所需的修饰。
- 形成的主要产物取决于具体的反应条件。
属性
IUPAC Name |
(3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNMXMOMSWRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385285 | |
| Record name | MreB Perturbing Compound A22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22816-60-0 | |
| Record name | Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22816-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022816600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22816-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 22816-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 22816-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MreB Perturbing Compound A22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22816-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does A22 hydrochloride exert its antibacterial effect? What are the downstream consequences of its interaction with its target?
A1: A22 hydrochloride targets the bacterial cytoskeletal protein MreB. [, ] This protein is crucial for maintaining the rod-like shape of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. [, ] By inhibiting MreB, A22 hydrochloride disrupts cell shape, leading to a transition from rod-shaped bacilli to coccoid forms. [] This disruption ultimately impairs bacterial growth and survival. [, ]
Q2: The studies mention A22 hydrochloride exhibiting synergistic effects with certain antibiotics. Could you elaborate on this synergism and its significance?
A2: The research demonstrates that A22 hydrochloride acts synergistically with several conventional antibiotics, enhancing their efficacy against Pseudomonas aeruginosa and Escherichia coli. [] For instance, A22 hydrochloride showed strong synergistic effects with ceftazidime and meropenem against Pseudomonas aeruginosa and with cefoxitin and azithromycin against Escherichia coli. [] This synergy is particularly significant in the context of rising antibiotic resistance. By combining A22 hydrochloride with existing antibiotics, it might be possible to overcome resistance mechanisms, revive the effectiveness of older drugs, and potentially reduce the required dosages, thereby minimizing side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


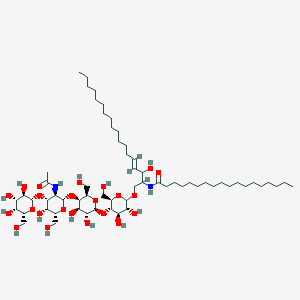
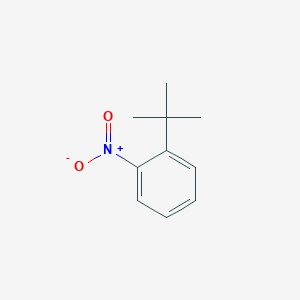
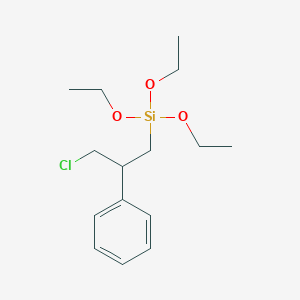
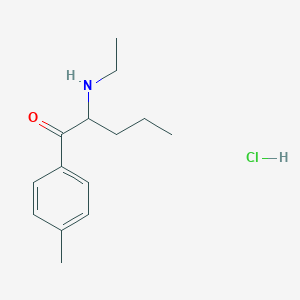
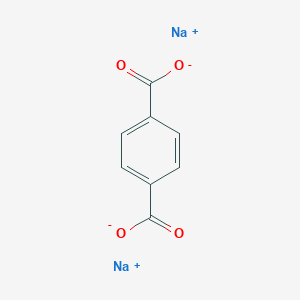
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


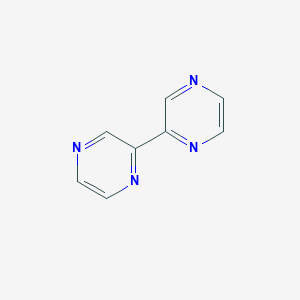
![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

